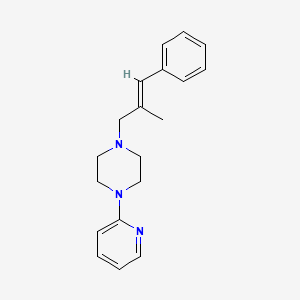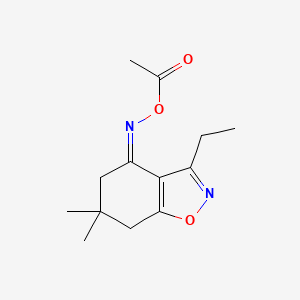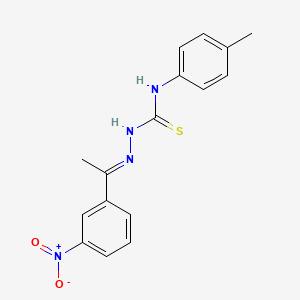![molecular formula C16H13ClN2O2 B5911332 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic properties. CDDO-Im is a derivative of oleanolic acid, a natural compound found in various plants.
Wirkmechanismus
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime exerts its effects through multiple mechanisms of action. It activates the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes, leading to a decrease in oxidative stress and inflammation. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime induces apoptosis in cancer cells by activating the JNK pathway.
Biochemical and Physiological Effects:
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation by increasing the expression of antioxidant and detoxification enzymes. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In animal models, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to improve cognitive function and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in various disease models, making it a well-established research tool. However, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. One potential area of research is the use of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in combination with other drugs for the treatment of cancer. Additionally, the development of more soluble forms of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-Indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, or 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, is a synthetic triterpenoid compound that has potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer effects, as well as its potential use in the treatment of neurodegenerative and autoimmune diseases. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime exerts its effects through multiple mechanisms of action and has several advantages for lab experiments, but also has some limitations. Future research on 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime can be synthesized using a multi-step process starting with oleanolic acid. The first step involves the conversion of oleanolic acid to 3-oxo-olean-12-en-28-oic acid, followed by the reaction with thionyl chloride and hydroxylamine to form 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. The final product is obtained by recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as autoimmune diseases, such as multiple sclerosis.
Eigenschaften
IUPAC Name |
[(E)-2,3-dihydroinden-1-ylideneamino] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)18-16(20)21-19-15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9H,5,10H2,(H,18,20)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFZMDBMYZTKK-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)

![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)

![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)

![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
